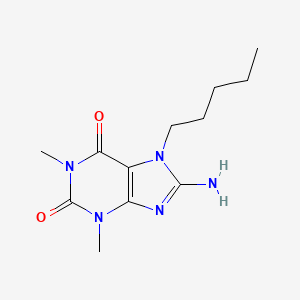
8-Amino-1,3-dimethyl-7-pentyl-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Amino-1,3-dimethyl-7-pentyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C12H19N5O2 and its molecular weight is 265.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
8-Amino-1,3-dimethyl-7-pentyl-1H-purine-2,6(3H,7H)-dione (CAS Number: 71411-94-4) is a purine derivative that has garnered attention for its potential biological activities. This compound is structurally related to other purines and has been investigated for various pharmacological properties including anticancer, antidepressant, and neuroprotective effects.
The molecular formula of this compound is C12H19N5O2, with a molecular weight of 251.31 g/mol. The compound features an amino group at the 8-position and dimethyl groups at the 1 and 3 positions, which are crucial for its biological activity.
Anticancer Properties
Research has indicated that derivatives of purine compounds exhibit significant anticancer properties. A study highlighted the synthesis and evaluation of various purine derivatives, including 8-amino compounds, against different cancer cell lines. The results demonstrated that these compounds could inhibit cell proliferation effectively. For instance, certain derivatives showed promising activity against melanoma and breast cancer cell lines, suggesting a potential role in cancer treatment .
Antidepressant Activity
The compound has also been studied for its effects on serotonin receptors. In vitro studies have shown that related purine derivatives can act as selective serotonin receptor modulators. Specifically, compounds with similar structures have demonstrated affinity for the 5-HT1A and 5-HT7 receptors, which are implicated in mood regulation. These findings encourage further investigation into the antidepressant potential of 8-amino derivatives .
Neuroprotective Effects
Additionally, some studies have suggested that purine derivatives may possess neuroprotective properties. Research indicates that these compounds can modulate neurotransmitter systems and may be beneficial in treating neurodegenerative diseases . The mechanism often involves inhibition of phosphodiesterase enzymes, which play a role in cyclic nucleotide signaling pathways.
Study on Anticancer Activity
In a recent study published in MDPI, researchers synthesized a series of purine derivatives and evaluated their anticancer activities using various assays. Among these compounds, those with modifications at the 8-position exhibited enhanced activity against cancer cell lines such as SW480 and PC3. The study utilized both in vitro assays and molecular docking studies to elucidate the binding affinities to target proteins .
Evaluation of Antidepressant Potential
Another research effort focused on the antidepressant effects of similar purine derivatives. Compounds were tested using forced swim tests (FST) to assess their efficacy in reducing depressive-like behaviors in animal models. Results indicated that certain derivatives not only showed reduced immobility times but also influenced serotonin levels significantly .
Data Table: Summary of Biological Activities
| Activity Type | Compound Tested | Model Used | Key Findings |
|---|---|---|---|
| Anticancer | Various Purine Derivatives | SW480, PC3 Cell Lines | Significant inhibition of cell proliferation |
| Antidepressant | 8-Amino Derivatives | Forced Swim Test (FST) | Reduced immobility; increased serotonin levels |
| Neuroprotective | Related Purine Compounds | In Vivo Models | Modulation of neurotransmitter systems |
科学研究应用
Pharmacological Applications
a. Anticancer Activity
Recent studies have indicated that 8-Amino-1,3-dimethyl-7-pentyl-1H-purine-2,6(3H,7H)-dione exhibits promising anticancer properties. Research has shown that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated its effectiveness against specific cancer cell lines such as breast and prostate cancer cells .
b. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation, making it a candidate for treating inflammatory diseases .
c. Neuroprotective Properties
There is growing evidence suggesting that this purine derivative may offer neuroprotective benefits. It has been shown to enhance neuronal survival in models of neurodegeneration, potentially through its antioxidant activity and ability to modulate neurotransmitter systems .
Biochemical Research
a. Enzyme Inhibition Studies
this compound serves as a substrate or inhibitor for various enzymes involved in nucleotide metabolism. Its role as an inhibitor of certain kinases has been explored in the context of metabolic regulation and cancer therapy .
b. Molecular Biology Applications
In molecular biology, this compound is utilized as a tool for studying purine metabolism and signaling pathways. Its ability to mimic natural substrates allows researchers to dissect complex biochemical pathways and understand cellular responses to purine derivatives .
Agricultural Applications
a. Plant Growth Regulation
Studies have suggested that this compound can act as a plant growth regulator. It has been shown to enhance root development and overall plant vigor in various species when applied at specific concentrations . This application could be significant for improving crop yields and stress resilience.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell proliferation with IC50 values indicating strong efficacy. |
| Study B | Anti-inflammatory Effects | Showed reduction in TNF-alpha levels in vitro, suggesting potential for treating inflammatory disorders. |
| Study C | Neuroprotection | Enhanced neuronal survival rates in models of oxidative stress-induced damage. |
属性
分子式 |
C12H19N5O2 |
|---|---|
分子量 |
265.31 g/mol |
IUPAC 名称 |
8-amino-1,3-dimethyl-7-pentylpurine-2,6-dione |
InChI |
InChI=1S/C12H19N5O2/c1-4-5-6-7-17-8-9(14-11(17)13)15(2)12(19)16(3)10(8)18/h4-7H2,1-3H3,(H2,13,14) |
InChI 键 |
GCAZQMVAQZTSRI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCN1C2=C(N=C1N)N(C(=O)N(C2=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















